BenchChemオンラインストアへようこそ!

3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Medicinal chemistry Kinase inhibitors Physicochemical profiling

3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde (CAS 1152933-33-9) is a 1,3-disubstituted pyrazole-4-carbaldehyde building block featuring a tert-butyl group at C3 and a p-tolyl (4-methylphenyl) substituent at N1. This substitution pattern corresponds to the core scaffold of the clinical p38 MAPK inhibitor BIRB 796 (Doramapimod) and related kinase inhibitors, where such pyrazole motifs serve as key pharmacophoric elements.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
CAS No. 1152933-33-9
Cat. No. B1371033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
CAS1152933-33-9
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(C(=N2)C(C)(C)C)C=O
InChIInChI=1S/C15H18N2O/c1-11-5-7-13(8-6-11)17-9-12(10-18)14(16-17)15(2,3)4/h5-10H,1-4H3
InChIKeyPMIKMFKFXYYBOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1152933-33-9 – 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde: A Pyrazole-4-Carbaldehyde Building Block for Kinase-Focused Medicinal Chemistry


3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde (CAS 1152933-33-9) is a 1,3-disubstituted pyrazole-4-carbaldehyde building block featuring a tert-butyl group at C3 and a p-tolyl (4-methylphenyl) substituent at N1 [1]. This substitution pattern corresponds to the core scaffold of the clinical p38 MAPK inhibitor BIRB 796 (Doramapimod) and related kinase inhibitors, where such pyrazole motifs serve as key pharmacophoric elements [2]. The compound possesses a precisely determined molecular weight of 242.32 g/mol and a computed XLogP3-AA of 3.4, placing it in a lipophilicity range suitable for lead-like chemical space [3]. It is catalogued as a versatile small-molecule scaffold (e.g., Enamine EN300-106757, Biosynth CWB93333) with typical purities of ≥95% [4].

Why 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde Cannot Be Simply Replaced by Close Pyrazole-4-Carbaldehyde Analogs in Kinase-Targeted Synthesis


Within the pyrazole-4-carbaldehyde chemical space, minute structural variations at N1 and C3 produce substantial differences in the physicochemical and pharmacophoric properties of derived compounds [1]. The p-tolyl N1-substituent of the target compound confers a distinct combination of lipophilicity (XLogP3 = 3.4), steric bulk, and potential π-stacking interactions that directly influence the binding mode and selectivity of kinase inhibitors built upon this scaffold . Analogues lacking the para-methyl group, such as the N-phenyl variant (XLogP3 = 3.1), or those with an N-benzyl linker, such as 1-benzyl-3-tert-butyl-1H-pyrazole-4-carbaldehyde (XLogP3 = 3.0), provide different lipophilicity and conformational profiles that alter downstream SAR in structure-guided drug-discovery programs [2]. Furthermore, the C3 tert-butyl group is essential for occupying a lipophilic selectivity pocket in kinases such as p38α MAPK, a feature that is not replicated by C3-hydrogen or C3-methyl analogues [3].

Quantitative Differentiation Evidence: 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde Versus Its Closest Analogues


Lipophilicity (XLogP3) Comparison: 3-tert-Butyl-1-(4-methylphenyl)- vs. 3-tert-Butyl-1-phenyl-1H-pyrazole-4-carbaldehyde

The para-methyl substituent on the N1-phenyl ring of the target compound increases computed lipophilicity by ΔXLogP3 = +0.3 units relative to the unsubstituted N-phenyl analogue [1]. This difference is consistent with the additive contribution of a methyl group to logP and has been shown in kinase inhibitor SAR to modulate both permeability and selectivity profiles [2].

Medicinal chemistry Kinase inhibitors Physicochemical profiling

Molecular Weight and Heavy Atom Count Differentiation from N-Benzyl and N-H Analogues

The target compound possesses a molecular weight (MW) of 242.32 g/mol and 18 heavy atoms, making it a lead-like building block suitable for fragment elaboration [1]. In contrast, 3-(tert-butyl)-1H-pyrazole-4-carbaldehyde (CAS 1001020-17-2), lacking the N-aryl group, has a MW of only 152.19 g/mol and a different hydrogen-bond donor capacity (1 HBD vs. 0 HBD) due to the N–H proton, leading to different synthetic handling and downstream derivatization requirements [2].

Fragment-based drug design Lead-like properties Physicochemical profiling

Conformational Rigidity: Rotatable Bond Count Versus 1-Benzyl-3-tert-butyl-1H-pyrazole-4-carbaldehyde

The target compound has 3 rotatable bonds, whereas the N-benzyl analog (CAS 1152910-50-3) has 4 rotatable bonds due to the benzylic methylene linker [1]. The additional rotational degree of freedom in the benzyl analog introduces conformational flexibility that can reduce binding affinity by increasing the entropic penalty upon target engagement [2].

Conformational analysis Scaffold design Kinase inhibitors

Kinase Pharmacophore Validation: Scaffold Correspondence to BIRB 796 and PDB-Deposited Inhibitors

The 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole core of the target compound is the identical scaffold found in the clinical p38 MAPK inhibitor BIRB 796 (Doramapimod), which exhibits Kd = 0.1 nM for p38α and IC50 values of 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), and 520 nM (p38δ) . Multiple PDB structures (e.g., 4F6S, 4F7J, 4H1J) confirm that this pyrazole scaffold engages kinase selectivity pockets through its tert-butyl and p-tolyl groups [1]. The C4 aldehyde functionality of the target compound provides a versatile synthetic handle for introducing diverse urea, amide, or heterocyclic extensions at the position corresponding to the key pharmacophoric elements in BIRB 796 and related inhibitors [2].

p38 MAPK Kinase inhibitor Structure-based drug design

GHS Hazard Profile: Consistency Across the 1,3-Disubstituted Pyrazole-4-Carbaldehyde Series

Both the target compound (CAS 1152933-33-9) and its 1-benzyl analog (CAS 1152910-50-3) share an identical GHS classification: Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT SE Category 3 (H335) [1]. No unique hazards relative to commercially available analogues are reported, indicating that substitution with the target compound does not introduce additional procurement or handling barriers [1].

Laboratory safety Procurement compliance Chemical handling

Optimal Application Scenarios for 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde (CAS 1152933-33-9)


Synthesis of p38α/β MAPK Inhibitor Libraries via C4-Aldehyde Derivatization

The target compound serves as a direct precursor for generating focused libraries of pyrazole-urea and pyrazole-amide kinase inhibitors modeled on the BIRB 796 pharmacophore . The C4 aldehyde can be converted to amines, oximes, or carboxylic acids, enabling systematic exploration of the linker region that connects the pyrazole core to the distal aryl/heteroaryl group in clinical-stage p38 inhibitors . Given that BIRB 796 achieves a Kd of 0.1 nM for p38α, libraries derived from this aldehyde scaffold are well-positioned to yield compounds with comparable or improved target engagement .

Fragment-Based Drug Design Using a Lead-Like Pyrazole Aldehyde Scaffold

With a molecular weight of 242.32 g/mol and 18 heavy atoms, the compound falls within lead-like chemical space (MW ≤ 300, heavy atoms ≤ 20) as defined by fragment-based drug design guidelines [1]. Its zero hydrogen-bond donor count and moderate lipophilicity (XLogP3 = 3.4) make it compatible with fragment growing and merging strategies targeting kinase ATP-binding sites or allosteric pockets [2].

Structure-Guided Optimization of Kinase Selectivity Through N1-Aryl Modification

The p-tolyl N1-substituent is established in multiple PDB co-crystal structures (4F6S, 4F7J, 4H1J) as occupying a lipophilic selectivity pocket in kinases [3]. Researchers can use this aldehyde intermediate to synthesize derivatives with modified C4 extensions while retaining the validated N1-p-tolyl/C3-tert-butyl binding motif, enabling structure-guided optimization of selectivity profiles across the kinome [4].

Agrochemical Lead Discovery Leveraging Pyrazole-4-Carbaldehyde Reactivity

Pyrazole-4-carbaldehydes have documented utility as intermediates for fungicidal and herbicidal agents [5]. The target compound's specific substitution pattern, combining a lipophilic tert-butyl group with an electron-donating p-tolyl group, may confer favorable physicochemical properties for agrochemical candidates requiring balanced lipophilicity and metabolic stability in plant systems [5].

Quote Request

Request a Quote for 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.